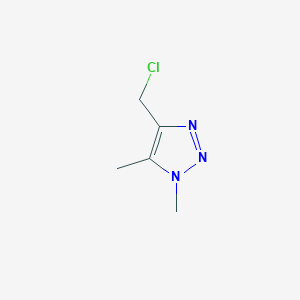
4-(chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by a chloromethyl group attached to the fourth position and two methyl groups at the first and fifth positions of the triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole can be achieved through several methods. One common approach involves the reaction of 1,5-dimethyl-1H-1,2,3-triazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions . The reaction typically requires a catalyst like zinc chloride or aluminum chloride to facilitate the chloromethylation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer chloromethylating agents and optimized reaction conditions can enhance yield and reduce by-products .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form triazole N-oxides under specific conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield methyl derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various functionalized triazoles.
- Oxidation reactions produce triazole N-oxides.
- Reduction reactions result in methyl-substituted triazoles.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . The triazole ring may also interact with specific receptors or enzymes, modulating their function and leading to various biological effects .
Comparación Con Compuestos Similares
4-(Chloromethyl)-1,2,3-triazole: Lacks the methyl groups at positions 1 and 5.
1,5-Dimethyl-1H-1,2,3-triazole: Lacks the chloromethyl group.
4-(Bromomethyl)-1,5-dimethyl-1H-1,2,3-triazole: Similar structure but with a bromomethyl group instead of chloromethyl.
Uniqueness: 4-(Chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole is unique due to the presence of both chloromethyl and methyl groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with various molecular targets .
Propiedades
Fórmula molecular |
C5H8ClN3 |
|---|---|
Peso molecular |
145.59 g/mol |
Nombre IUPAC |
4-(chloromethyl)-1,5-dimethyltriazole |
InChI |
InChI=1S/C5H8ClN3/c1-4-5(3-6)7-8-9(4)2/h3H2,1-2H3 |
Clave InChI |
MPFGNJARMAZPAX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=NN1C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


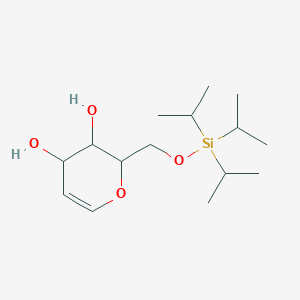
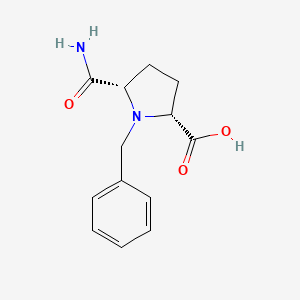


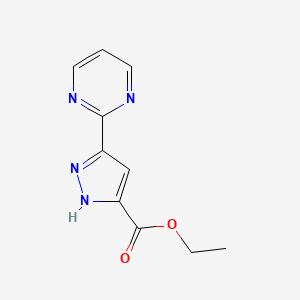
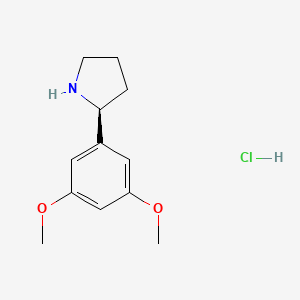
![(1S)-1-[4-(pentyloxy)phenyl]ethanol](/img/structure/B13638346.png)
![rac-(1R,2S,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylicacid](/img/structure/B13638349.png)
![(Z)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B13638354.png)

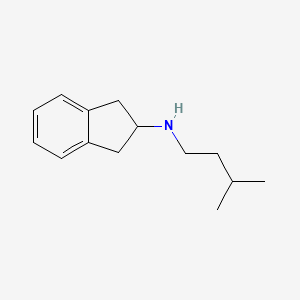
![tert-butylN-[2-oxo-2-(1,3-thiazol-5-yl)ethyl]carbamate](/img/structure/B13638389.png)


